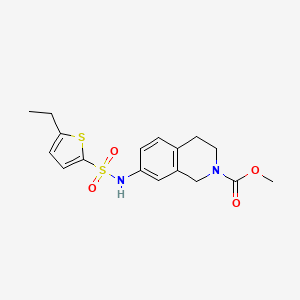

methyl 7-(5-ethylthiophene-2-sulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Description

Methyl 7-(5-ethylthiophene-2-sulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a synthetic tetrahydroisoquinoline derivative featuring a sulfonamido group linked to a 5-ethylthiophene moiety and a methyl ester at position 2. This structure combines key pharmacophoric elements: the tetrahydroisoquinoline core, known for interacting with neurotransmitter receptors, and the sulfonamido group, which enhances binding affinity and selectivity in medicinal compounds .

Properties

IUPAC Name |

methyl 7-[(5-ethylthiophen-2-yl)sulfonylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S2/c1-3-15-6-7-16(24-15)25(21,22)18-14-5-4-12-8-9-19(17(20)23-2)11-13(12)10-14/h4-7,10,18H,3,8-9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPIAZWHNRUOBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-(5-ethylthiophene-2-sulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps, starting with the preparation of the thiophene sulfonamide derivative. This is followed by the formation of the tetrahydroisoquinoline core and subsequent esterification to introduce the methyl ester group. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(5-ethylthiophene-2-sulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to the corresponding amine.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Hydrolysis can be carried out using aqueous acid or base under reflux conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 7-(5-ethylthiophene-2-sulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 7-(5-ethylthiophene-2-sulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Tetrahydroisoquinoline Derivatives with tert-Butyl Esters and Heterocyclic Substituents

Examples :

- tert-Butyl 7-hydroxy-6-[1(2)-methoxymethyl-tetrazol-5-yl]-1,2,3,4-tetrahydroisoquinoline-2-carboxylate ()

- tert-Butyl 7-(2,5-dimethyloxazol-4-ylmethoxy)-6-(tetrazol-5-yl)-tetrahydroisoquinoline-2-carboxylate ()

Comparison :

- Substituents : The tetrazolyl and oxazolylmethoxy groups enhance polarity, improving water solubility. In contrast, the target compound’s 5-ethylthiophene-sulfonamido group introduces lipophilicity, favoring blood-brain barrier penetration for CNS activity .

- Synthesis : Both classes employ Pd-C hydrogenation for deprotection (e.g., benzyloxy to hydroxy groups), but the target compound’s synthesis likely involves sulfonamide coupling, as seen in analogous protocols .

Known Tetrahydroisoquinoline Carboxamides and Sulfonamides

- 6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-tetrahydroisoquinoline (6e)

- 6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2-carboxamide (6f)

Comparison :

- Sulfonamide vs. Sulfonyl : The methylsulfonyl group in 6e is electron-withdrawing, reducing nucleophilicity compared to the target compound’s sulfonamido group, which may enhance hydrogen bonding with biological targets .

- Carboxamide vs. Ester : Compound 6f’s phenylcarboxamide introduces aromatic interactions, whereas the target’s methyl ester balances hydrophobicity and metabolic liability .

- Substituent Position : The 5-ethylthiophene in the target compound likely improves selectivity for sulfur-binding enzyme pockets compared to 6e’s methylsulfonyl group .

Sulfonyl-Containing Herbicides ()

Examples :

- Metsulfuron methyl

- Ethametsulfuron methyl

Comparison :

- Core Structure: Herbicides like metsulfuron methyl feature triazine rings linked to sulfonylurea groups, whereas the target compound’s tetrahydroisoquinoline core is more rigid and suited for receptor binding .

- Biological Activity: The sulfonamido group in the target compound may share metabolic pathways (e.g., cytochrome P450 oxidation) with sulfonylurea herbicides, but its tetrahydroisoquinoline scaffold prioritizes CNS over agricultural activity .

Tetrahydroquinoline Analogs ()

Example: 6-Methyl-1,2,3,4-tetrahydroquinoline

Comparison :

- The target compound’s isoquinoline core may enhance affinity for serotonin or dopamine receptors .

- Substituent Effects: The methyl group in 6-methyltetrahydroquinoline is less sterically demanding than the target’s ethylthiophene-sulfonamido group, which could influence toxicity profiles .

Biological Activity

Methyl 7-(5-ethylthiophene-2-sulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action.

Chemical Structure and Properties

The compound can be characterized by its unique structure which includes a tetrahydroisoquinoline core, an ethylthiophene moiety, and a sulfonamide group. The molecular formula is with a molecular weight of approximately 342.38 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds containing thiophene and sulfonamide groups. For instance, derivatives of thiophene have shown significant activity against various bacterial strains. The compound's structure suggests it may exhibit similar properties.

- Case Study : In a study evaluating derivatives of thiazolopyridine, compounds displaying potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli were identified with minimum inhibitory concentration (MIC) values as low as 0.21 µM . This indicates that modifications in the thiophene structure can enhance antimicrobial efficacy.

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| This compound | Pseudomonas aeruginosa | TBD |

| Thiazolopyridine Derivative | Escherichia coli | 0.21 |

Cytotoxicity

The cytotoxic effects of this compound have not been extensively documented; however, related compounds have shown promising results in cytotoxicity assays against various cancer cell lines.

- Research Findings : In related studies involving thienyl derivatives, moderate cytotoxicity was observed against human cancer cell lines using MTT assays. These findings suggest that the presence of the thiophene ring may contribute to the observed cytotoxic effects .

The mechanisms underlying the biological activity of this compound likely involve interactions with bacterial enzymes or cellular processes. For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.